molecular formula C16H22O5 B1360710 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid CAS No. 898792-53-5

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid

Cat. No. B1360710
CAS RN: 898792-53-5
M. Wt: 294.34 g/mol
InChI Key: FMKLIDRCRCELHL-UHFFFAOYSA-N
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Description

The compound “8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid” is a fatty acid derivative with a dimethoxyphenyl group attached to the 8th carbon atom. The presence of the dimethoxyphenyl group suggests that this compound may have unique properties compared to other fatty acids .


Molecular Structure Analysis

The molecular structure of this compound would consist of a long carbon chain characteristic of fatty acids, with a carboxylic acid group at one end and a 2,6-dimethoxyphenyl group attached to the 8th carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, fatty acids and phenolic compounds are known to undergo a variety of chemical reactions. Fatty acids can participate in esterification reactions, and the phenolic group can be involved in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its long carbon chain and the presence of the dimethoxyphenyl group. It would likely be a solid at room temperature with a relatively high melting point .

Scientific Research Applications

  • Hepatitis C Virus (HCV) Protease Inhibition : Compounds structurally related to 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, such as 8-hydroxy-2,6-dimethylocta-2,6-dienoic acid, have been found to inhibit the HCV protease. This suggests potential applications in antiviral therapies against HCV (El Dine et al., 2011).

  • Oxidative DNA Damage Biomarker Detection : The compound 8-oxo-2'-deoxyguanosine, which is structurally similar to 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, has been used as a biomarker for oxidative DNA damage. This has implications for assessing the risk of cancer and other diseases related to oxidative stress (Yamanaka et al., 2001).

  • Medium Chain Fatty Acid Metabolism Evaluation : 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a compound related to 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, has been developed as a radiotracer for evaluating medium chain fatty acid metabolism in the liver. This could have applications in diagnosing and studying liver diseases (Lee et al., 2004).

  • Organic Synthesis : 2,6-Dimethoxyphenyl acetate, a compound structurally related to 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, is involved in organic peracid oxidation experiments, suggesting applications in the field of organic chemistry and synthesis (Gambarotti & Bjørsvik, 2015).

  • Synthesis of Xanthenes : A novel ionic liquid, which could be used for the synthesis of 1,8-dioxooctahydroxanthenes, has been developed, indicating potential in facilitating certain types of chemical reactions and syntheses (Piralghar et al., 2018).

  • Catalysis in Epoxidation Reactions : Oxorhenium(V) complexes, which include components structurally similar to 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, have been shown to be effective catalysts in epoxidation reactions. This indicates potential applications in industrial chemical processes (Machura et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many phenolic compounds exhibit antioxidant activity .

Future Directions

The potential applications and future directions for this compound could be vast, given the wide range of uses for both fatty acids and phenolic compounds. It could potentially be used in the development of new pharmaceuticals, polymers, or specialty chemicals .

properties

IUPAC Name

8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-20-13-9-7-10-14(21-2)16(13)12(17)8-5-3-4-6-11-15(18)19/h7,9-10H,3-6,8,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKLIDRCRCELHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645473
Record name 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid

CAS RN

898792-53-5
Record name 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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